N-Tosyl 4-iodo piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16INO2S |
|---|---|
Molecular Weight |
365.23 g/mol |
IUPAC Name |
4-iodo-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16INO2S/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14/h2-5,11H,6-9H2,1H3 |
InChI Key |
RQCDUTCAXFXETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)I |
Origin of Product |
United States |
Synthetic Methodologies for N Tosyl 4 Iodo Piperidine and Derivatives
Aza-Prins Cyclization Strategies
The aza-Prins cyclization, a powerful tool for constructing piperidine (B6355638) rings, involves the reaction of a homoallylic amine with an aldehyde. sorbonne-universite.frresearchgate.net This reaction can be promoted by various reagents to yield 4-halopiperidines with high diastereoselectivity. researchgate.netthieme-connect.com
Metal-Catalyzed Aza-Prins Cyclizations (e.g., Ga(III), AlCl₃, BiCl₃)
Various metal catalysts have been effectively employed to promote the aza-Prins cyclization for the synthesis of 4-halopiperidines.
Gallium(III) Iodide: A one-step, three-component synthesis of 2,4-disubstituted 4-iodopiperidines from homoallylic amines and aldehydes can be achieved using a catalytic amount of gallium(III) iodide with stoichiometric iodine. thieme-connect.com This method exhibits excellent trans selectivity for the formation of 2,4-disubstituted piperidines. thieme-connect.com The presence of gallium iodide is critical for the success of this reaction. core.ac.uk
Aluminum Trichloride (AlCl₃): A general and practical method for preparing trans-2-substituted-4-halopiperidines involves the use of a catalytic amount (5 mol%) of AlCl₃ with trimethylsilyl (B98337) halides as the halide source. acs.orgorganic-chemistry.org This approach allows for the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds to proceed readily, yielding the desired products in high yields and with satisfactory diastereoselectivity. thieme-connect.comacs.org
Bismuth(III) Chloride (BiCl₃): Bismuth(III) chloride has been successfully used to catalyze aza-Prins cyclizations between N-protected homoallylic amines and epoxides, producing a series of trans-piperidine derivatives in high yields. core.ac.ukdokumen.pub Bismuth tribromide (BiBr₃) can also play a dual role as both an efficient Lewis acid and a source of the bromide nucleophile in intramolecular aza-Prins cyclizations. nih.gov
Iron(III) Halides: Iron(III) halides have been shown to promote the aza-Prins cyclization between γ,δ-unsaturated tosylamines and aldehydes, providing six-membered azacycles in good to excellent yields. researchgate.netresearchgate.net This process leads to trans-2-alkyl-4-halo-1-tosylpiperidine as the major isomer. researchgate.net
Diastereoselective Aza-Prins Approaches to 4-Halopiperidines
Aza-Prins cyclization is a highly versatile and direct method for the diastereoselective synthesis of trans-2,4-disubstituted piperidines. sorbonne-universite.frresearchgate.net The reaction of N-tosyl homoallylamine with various aldehydes, catalyzed by Lewis acids like AlCl₃, consistently yields trans-2-substituted-4-halopiperidines with high diastereoselectivity. thieme-connect.comacs.org Similarly, the gallium(III) iodide-catalyzed reaction also shows excellent trans selectivity. thieme-connect.com The stereochemistry of the products is often confirmed by techniques such as ¹H NMR and X-ray crystallography. thieme-connect.com
Iodocyclization Protocols
Iodocyclization reactions provide another effective route to N-tosyl 4-iodo piperidines and related structures. These methods involve the intramolecular cyclization of unsaturated sulfonamides initiated by an electrophilic iodine species. unimi.itresearchgate.net
Oxone Oxidation of Potassium Iodide with Unsaturated Tosylamides
A simple and environmentally friendly method for the synthesis of N-tosyl iodopyrrolidines and piperidines involves the iodocyclization of unsaturated tosylamides promoted by the Oxone®-potassium iodide (KI) system. organic-chemistry.orgresearchgate.netorganic-chemistry.orgthieme-connect.comorganic-chemistry.orgthieme-connect.com This approach generates the reactive iodine species in situ, avoiding the handling of molecular halogens. thieme-connect.com The reaction proceeds in good yields and can be facilitated by supporting the reagents on wet Al₂O₃, which helps to neutralize the acidic medium. organic-chemistry.org This method is applicable to a range of unsaturated tosylamides, leading to the formation of the corresponding five- and six-membered heterocyclic compounds. researchgate.netorganic-chemistry.org
| Starting Material | Product | Yield (%) |
| N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide | 4-(iodomethyl)-1-tosylpyrrolidine | 85 |
| N-(hex-5-en-1-yl)-4-methylbenzenesulfonamide | 4-iodo-1-tosylpiperidine | 82 |
| N-(hept-6-en-1-yl)-4-methylbenzenesulfonamide | 1-tosylazepane, 2-iodo | 78 |
| N-(2-methylpent-4-en-1-yl)-4-methylbenzenesulfonamide | 4-(iodomethyl)-4-methyl-1-tosylpyrrolidine | 80 |
Table 1: Iodocyclization of Unsaturated Tosylamides with Oxone/KI. organic-chemistry.org
Intramolecular Iodoamination of Alkenyl Sulfamides
The intramolecular iodoamination of alkenyl sulfamides is a valuable method for synthesizing iodomethyl-substituted sultams, which are cyclic sulfonamides. thieme-connect.comresearchgate.netsorbonne-universite.fr This reaction can be carried out by treating the alkenyl sulfamide (B24259) with iodine and a base like sodium bicarbonate in acetonitrile. thieme-connect.com The methodology has been shown to be effective for the formation of five- and six-membered sultams, while the synthesis of four- or seven-membered rings was not observed. thieme-connect.comresearchgate.netsorbonne-universite.fr
A procedure using potassium iodide and hydrogen peroxide in an aqueous medium has also been developed for the iodoamination of alkenes with a secondary sulfonamide group. unimi.itresearchgate.net This method allows for the selective exo-trig iodocyclization to produce various iodomethyl-substituted nitrogen-containing heterocycles. unimi.itresearchgate.net
| Starting Sulfamide | Halogenating Reagent/Conditions | Product(s) and Ratio |
| 1a | I₂ / NaHCO₃, MeCN | 2a (5-exo) only |
| 1a | NIS, CH₂Cl₂ | 2a (5-exo) / 3a (6-endo) (80:20) |
| 1a | NBS, CH₂Cl₂ | 2a (5-exo) / 3a (6-endo) (85:15) |
Table 2: Screening of Halogenating Reagents for Intramolecular Haloamination. sorbonne-universite.fr
Visible Light-Mediated Iodoamination Reactions
The use of visible light to initiate and drive chemical reactions has emerged as a powerful and environmentally benign strategy in organic synthesis. For the formation of piperidine rings, particularly in the context of iodoamination, these methods offer unique advantages by enabling reactions under mild conditions.
Iodine-Catalyzed C(sp³)–H Amination for Selective Piperidine Formation
A significant challenge in intramolecular C-H amination is controlling the regioselectivity to favor the formation of six-membered piperidine rings over the kinetically preferred five-membered pyrrolidine (B122466) rings. acs.orgacs.org Traditionally, Hofmann-Löffler-type reactions, which proceed through a nitrogen-centered radical, favor 1,5-hydrogen abstraction, leading predominantly to pyrrolidines. acs.orgscispace.com
Recent research has demonstrated a novel approach that successfully reverses this selectivity. By employing a homogeneous iodine catalyst in conjunction with a terminal oxidant and visible light initiation, the selective synthesis of piperidines through C(sp³)–H amination has been achieved. acs.orgresearchgate.net This method relies on a combination of visible light exposure, molecular iodine (I₂), and an oxidant such as N-bromosuccinimide (NBS). acs.orgscispace.com The reaction conditions are optimized to override the conventional Hofmann-Löffler pathway, enabling the formation of the desired piperidine product with high selectivity and yield. acs.orgacs.org For instance, the transformation of a suitable N-tosyl amine substrate can yield the corresponding piperidine in up to 80% yield without detectable formation of the pyrrolidine byproduct. acs.org This process is applicable to a range of substrates, including those with heteroaromatic and dibenzylic groups. acs.org
| Entry | Oxidant (equiv.) | Catalyst (mol%) | Conditions | Yield (%) | Selectivity (Piperidine:Pyrrolidine) |
|---|---|---|---|---|---|
| 1 | NBS (1.2) | I₂ (5) | Visible Light, CH₃CN | Selective Transformation | >95:5 |
| 2 | NBS (2.0) | I₂ (5) | Visible Light, CH₃CN | 80 | >99:1 |
| 3 | NBS (1.6) | I₂ (20) | White LED, CH₃CN | >95 | >90:10 |
| 4 | NBS (1.2) | I₂ (5) | Dark, CH₃CN | No Reaction | - |
Radical Pathways in Photoinduced Iodoamination
The mechanism of visible light-mediated iodoamination reactions is rooted in radical chemistry. researchgate.net In the iodine-catalyzed C(sp³)–H amination, the process involves two interconnected catalytic cycles: a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.orgresearchgate.net Visible light is essential for initiating the reaction, as demonstrated by the lack of product formation in the dark. scispace.comorganic-chemistry.org
The process begins with the generation of free radicals under catalytic amounts of molecular iodine. scispace.com This leads to the formation of a nitrogen-centered radical, a key intermediate in the Hofmann-Löffler manifold. acs.org However, the selectivity for piperidine formation is achieved by favoring a 1,6-hydrogen abstraction, which is typically kinetically disfavored compared to the 1,5-hydrogen abstraction that leads to pyrrolidines. acs.org The presence of a benzylic C-H bond, which has a lower bond dissociation energy, promotes the selective formation of a benzylic radical intermediate, guiding the reaction toward the six-membered ring. researchgate.net
In a related but distinct approach, the catalyst- and metal-free visible-light-mediated iodoamination of olefins utilizes N-iodosuccinimide (NIS) as both the iodine and radical source and a sulfonamide as the nitrogen source. organic-chemistry.orgnih.govacs.org Mechanistic studies suggest this reaction proceeds via a radical-chain process facilitated by halogen bonding. organic-chemistry.org Visible light irradiation of an electron-donor-acceptor (EDA) complex, formed between the sulfonamide and NIS, leads to homolytic cleavage, generating a nitrogen-centered radical and an iodine radical. researchgate.net The nitrogen radical adds to the olefin, creating a carbon-centered radical intermediate, which is then trapped by iodine to yield the vicinal iodoamine product. organic-chemistry.orgresearchgate.net
Other Cyclization Pathways
Beyond photochemistry, several other cyclization strategies are employed to construct the N-Tosyl piperidine scaffold, including methods catalyzed by transition metals and classical condensation reactions.
Gold(I)-Catalyzed Cyclization for Piperidine Scaffolds
Gold(I) catalysis has become a potent tool for constructing heterocyclic systems, including piperidines, through the activation of alkynes and allenes. mdpi.comnih.gov One such method involves the intramolecular amination of allylic alcohols with alkylamines, catalyzed by a mixture of a gold(I) chloride complex and a silver salt (e.g., AgSbF₆), to produce substituted piperidine derivatives. nih.gov
Another versatile gold-catalyzed strategy enables a one-pot synthesis of piperidin-4-ols. nih.gov This sequence begins with the gold-catalyzed cyclization of an N-homopropargyl amide, which forms a cyclic imidate intermediate. This intermediate is then chemoselectively reduced and undergoes a spontaneous Ferrier rearrangement to furnish a piperidin-4-one, which can be further reduced in situ to the final piperidin-4-ol product. nih.gov This modular {[2+3]+1} annulation approach is highly flexible and provides excellent diastereoselectivity. nih.gov Furthermore, tandem gold(I)-catalyzed rearrangement/cyclization reactions of specific piperidine-derived enynyl acetates can yield complex polycyclic piperidine structures. unifi.it
| Substrate Type | Catalyst System | Key Transformation | Product Scaffold | Reference |
|---|---|---|---|---|
| Allylic Alcohols with Alkylamines | [P(t-Bu)₂(o-biphenyl)]AuCl / AgSbF₆ | Intramolecular Amination | Substituted Piperidines | nih.gov |
| N-Homopropargyl Amides | Au(I) Catalyst | Cyclization / Ferrier Rearrangement | Piperidin-4-ols | nih.gov |
| Alkynol-based Systems | Gold Catalyst | Alkyne Hydration / Nucleophilic Addition | 6-Membered Heterocycles | mdpi.com |
| Piperidine-derived Enynyl Acetates | Au(I) Catalyst | scispace.comscispace.com-Rearrangement / Nazarov Reaction | Pentannulated Piperidines | unifi.it |
Cyclocondensation Approaches
Cyclocondensation reactions provide a direct route to heterocyclic systems by combining two or more molecules in a cyclization process. A straightforward, one-pot synthesis of N-heterocycles, including piperidines, involves the reaction of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org This method avoids the need for protecting groups and multiple steps.
The Dieckmann condensation is a classical approach used to synthesize 4-piperidones. dtic.mil This reaction involves the intramolecular condensation of a diester, typically formed from the addition of a primary amine to two equivalents of an alkyl acrylate, to form a β-keto ester, which upon hydrolysis and decarboxylation yields the target 4-piperidone. dtic.mil
Stereoselective Synthesis of N-Tosyl 4-Iodo Piperidine Analogues
Controlling the stereochemistry during the synthesis of piperidine rings is crucial for their application in medicinal chemistry and natural product synthesis. researchgate.netru.nl Several methods have been developed to achieve high stereoselectivity.
An effective method for the stereospecific synthesis of N-tosyl iodopiperidines is the iodocyclization of unsaturated tosylamides. organic-chemistry.org This reaction is promoted by the oxidation of potassium iodide (KI) with Oxone® and proceeds in good yields with high stereospecificity. The stereochemical outcome of the cyclization can be rationalized by assuming a chair-like transition state where the substituents adopt an equatorial position. organic-chemistry.orgresearchgate.net
The gold(I)-catalyzed synthesis of piperidin-4-ols from N-homopropargyl amides also demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov Similarly, the gold(I)-catalyzed amination of allylic alcohols can proceed with high enantiomeric excess when a chiral substrate is used, indicating a net syn addition of the amine relative to the departing hydroxyl group. nih.gov Other strategies for stereoselective piperidine synthesis include chiral pool-based routes, the use of chiral auxiliaries, and various asymmetric catalytic reactions like the Mannich reaction. researchgate.netru.nl
Enantioselective Approaches to Halopiperidines
The generation of chiral halopiperidines from achiral starting materials necessitates the use of enantioselective methodologies. A prominent strategy involves the use of chiral catalysts that create an asymmetric environment, favoring the formation of one enantiomer over the other. openstax.org
One such approach is the asymmetric aza-Prins-type cyclization. For instance, the use of a chiral phosphoric acid as a catalyst has been reported to facilitate this type of cyclization, leading to the formation of enantioenriched piperidine derivatives. researchgate.net Another strategy involves the introduction of a chiral auxiliary to the homoallylamine substrate, which directs the stereochemical outcome of the aza-Prins reaction. researchgate.net
A notable enantioselective method is the iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides. This process can generate up to three stereogenic centers in a single step, providing a direct route to chiral polysubstituted piperidines with high enantiomeric excess (up to 90% ee). rsc.org The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridinium salt, facilitating the hydrogenation. rsc.org
The Sharpless epoxidation, a well-established method for the enantioselective synthesis of epoxides from allylic alcohols, also serves as a foundational concept in creating chiral intermediates that can be further elaborated into halopiperidines. openstax.org This reaction utilizes a chiral catalyst system, typically composed of titanium tetraisopropoxide and diethyl tartrate (DET), to direct the stereoselective epoxidation. openstax.org
Diastereocontrol in Piperidine Ring Formation
Achieving high diastereoselectivity in the formation of the piperidine ring is crucial for synthesizing complex molecules with multiple stereocenters. Various strategies have been developed to control the relative stereochemistry of substituents on the piperidine ring.
One effective method is the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds. researchgate.netorganic-chemistry.org The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in conjunction with a halide source like trimethylsilyl halides, can afford trans-2-substituted-4-halopiperidines with high diastereoselectivity. researchgate.netorganic-chemistry.org The choice of trimethylsilyl halide (bromide, chloride, or iodide) consistently yields the trans isomer, while trimethylsilyl fluoride (B91410) results in a mixture of cis and trans isomers. researchgate.net
Radical cyclization offers another avenue for diastereocontrolled piperidine synthesis. Cyclization precursors, often synthesized from amino acids to introduce initial chirality, can undergo radical cyclization to form the piperidine ring. bham.ac.uk For example, using tributyltin hydride and a radical initiator like AIBN can lead to high yields of piperidine products as a mixture of diastereomers. bham.ac.uk The stereochemical outcome is influenced by the steric bulk of substituents, with larger groups preferentially occupying an axial position to minimize pseudo A1,3 strain. bham.ac.uk
Nitro-Mannich/lactamisation cascades provide a powerful method for the rapid construction of highly decorated piperidin-2-ones, which are precursors to piperidines. beilstein-journals.org These cascades can exhibit high diastereoselectivity, which can be attributed to either a highly diastereoselective nitro-Mannich step or a fast, reversible, and non-stereoselective nitro-Mannich reaction followed by a thermodynamically controlled, irreversible lactamization of the preferred diastereomeric intermediate. beilstein-journals.org
Furthermore, the stereochemical outcome of piperidine ring formation can be influenced by the geometry of the starting alkene. While it might be expected that an E-alkene would lead to a trans-product and a Z-alkene to a cis-product in a concerted mechanism, it has been observed that under certain Lewis acidic conditions, both E- and Z-alkenes can converge to produce the same cis-piperidine isomer. bham.ac.uk The reversibility of the reaction has been demonstrated by the conversion of a cis-piperidine to the trans-isomer upon heating in the presence of a Lewis acid like methylaluminum dichloride. bham.ac.uk
Reactivity and Transformations of N Tosyl 4 Iodo Piperidine
Cross-Coupling Reactions at the C4 Position
The carbon-iodine bond at the C4 position of N-Tosyl 4-iodo piperidine (B6355638) is susceptible to cleavage and subsequent formation of a new carbon-carbon bond through transition metal-catalyzed cross-coupling reactions. This reactivity is harnessed to introduce aryl and alkyl groups, thereby creating diverse molecular scaffolds.
Cobalt-Catalyzed (Hetero)arylation with Grignard Reagents
Cobalt-catalyzed cross-coupling reactions provide an economical and efficient method for the arylation of N-Tosyl 4-iodo piperidine. nih.gov These reactions typically employ a simple cobalt salt as a catalyst and a Grignard reagent as the arylating agent. nih.govmdpi.com
The nature of the nitrogen-protecting group on the piperidine ring significantly influences the efficiency of cobalt-catalyzed cross-coupling reactions. Studies have shown that while an N-tosyl group is tolerated, it can lead to lower yields compared to other protecting groups like N-Boc (tert-butoxycarbonyl). nih.govmdpi.com
For the coupling of 4-iodopiperidines with phenylmagnesium bromide, the N-tosyl protected piperidine resulted in a 69% yield of the corresponding arylated product. nih.govmdpi.com This was lower than the 81% yield obtained with the N-Boc protected analogue. nih.govmdpi.com Furthermore, the reaction with the N-tosyl derivative required two equivalents of the Grignard reagent to achieve full conversion of the starting iodide. nih.govmdpi.com In contrast, the N-benzyl protected iodopiperidine proved to be even more challenging, likely due to the coordination of the nitrogen atom to the cobalt catalyst. nih.gov Achieving a satisfactory yield with the N-benzyl group necessitated the use of a significantly higher amount of the ligand, (R,R)-tetramethylcyclohexanediamine (TMCD). nih.gov
| N-Protecting Group | Catalyst System | Grignard Reagent (Equivalents) | Yield (%) | Reference |
| Tosyl (Ts) | CoCl₂ / TMCD | PhMgBr (2.0) | 69 | mdpi.com, nih.gov |
| Boc | CoCl₂ / TMCD | PhMgBr (1.2) | 81 | mdpi.com, nih.gov |
| Benzyl (Bn) | CoCl₂ / TMCD (50 mol%) | PhMgBr | 66 | nih.gov |
The cobalt-catalyzed arylation of N-protected 4-iodopiperidines has been successfully applied to a range of aryl Grignard reagents. While detailed studies specifically on this compound are limited in the provided context, research on the closely related N-Boc 4-iodopiperidine (B1603859) demonstrates the broad applicability of this methodology. nih.govmdpi.com The reaction tolerates both electron-donating and electron-withdrawing substituents on the phenyl ring of the Grignard reagent. nih.govmdpi.com For instance, aryl Grignard reagents bearing p-methyl, p-dimethylamino, m-methoxy, p-fluoro, and p-trifluoromethyl groups have all been shown to participate effectively in the coupling reaction. nih.govmdpi.com The use of Grignard reagents prepared as lithium chloride complexes also showed similar reactivity. nih.govmdpi.com
Influence of N-Protecting Groups on Coupling Efficiency
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed reactions offer an alternative and powerful strategy for the functionalization of this compound. These methods can involve reductive cross-coupling with tosylate precursors and are sensitive to the choice of ligands.
Nickel-catalyzed reductive cross-coupling allows for the formation of C(sp³)–C(sp³) bonds by coupling two alkyl electrophiles. In this context, while this compound itself can be used, related precursors like N-Boc 4-tosyloxy piperidine are often employed in the presence of an additive like potassium iodide, which is believed to facilitate an in situ displacement of the tosyloxy group to generate the more reactive iodide. nih.govescholarship.orgacs.org
In a study on the coupling of N-benzyl 6-bromo isoquinolone with N-Boc-4-tosyloxy-piperidine, the desired cross-coupled product was obtained in a 90% yield using a NiBr₂·glyme catalyst, Mn⁰ as the reductant, and KI as an additive. nih.gov Interestingly, a separate experiment showed that N-Boc 4-iodo piperidine could couple with N-Boc 6-bromo isoquinolone to give a 71% yield, even without the presence of KI. nih.govescholarship.orgacs.org This suggests that while the tosylate precursor is effective, the iodo-derivative is also a competent coupling partner.
Research on the direct reductive cross-coupling of two unactivated alkyl halides has shown that 4-iodo-1-tosylpiperidine is less effective than its bromo counterpart due to a higher tendency to undergo homocoupling. acs.org When coupling with n-propyl iodide, this compound gave the desired product in only a 37% yield. acs.org
The choice of ligand is crucial for the success of nickel-catalyzed cross-coupling reactions involving this compound and its analogues, as it can significantly influence the reaction's efficiency and selectivity by suppressing side reactions like homocoupling. acs.org
In the nickel-catalyzed reductive coupling of 4-bromo-1-tosylpiperidine (B8646635) with alkyl halides, various Pybox (pyridine-bis(oxazoline)) ligands were screened. acs.org For the coupling with n-propyl iodide, the (S)-sBu-Pybox ligand was found to be optimal, providing a 67% yield of the coupled product. acs.org In contrast, for the coupling with n-butyl bromide, the (4-Cl)-H-Pybox ligand gave the best result, also with a 67% yield. acs.org The use of less effective Pybox ligands led to the consumption of the starting material primarily through homocoupling. acs.org This highlights the importance of tuning the ligand structure to promote the desired cross-coupling pathway. acs.org In other nickel-catalyzed systems, such as the coupling of aryl halides with alkyl tosylates, bipyridyl ligands like 4,4′-di-tert-butyl 2,2′-dipyridyl are commonly employed. nih.gov
| Ligand | Coupling Partner | Yield (%) | Reference |
| (S)-sBu-Pybox | n-propyl iodide | 67 | acs.org |
| (S)-Me-Pybox | n-propyl iodide | 64 | acs.org |
| (S)-Ph-Pybox | n-propyl iodide | 56 | acs.org |
| (4-Cl)-H-Pybox | n-butyl bromide | 67 | acs.org |
| (4-Me)-H-Pybox | n-butyl bromide | 65 | acs.org |
| (4-Ph)-H-Pybox | n-butyl bromide | 65 | acs.org |
Reductive Cross-Coupling with Tosylate Precursors
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation, and this compound serves as a competent electrophilic partner in several of these transformations. organic-chemistry.org These reactions provide a direct method for introducing aryl, vinyl, and other organic moieties at the 4-position of the piperidine scaffold.
The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While the reaction is most efficient with sp²-hybridized halides, its application to sp³-hybridized alkyl halides like this compound is more challenging. The reaction with an alkene would lead to the formation of a 4-vinylpiperidine derivative. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org
Challenges in the Heck reaction with alkyl halides include slower rates of oxidative addition and competing side reactions. However, developments in catalyst systems, including the use of specific ligands and additives, have expanded the reaction's scope. organic-chemistry.orgcommonorganicchemistry.com For instance, visible light-induced palladium-catalyzed alkyl Heck reactions have been developed for substrates like N-tosylhydrazones, proceeding through a radical mechanism which can be an alternative pathway for sp³-carbon centers. nih.gov
Table 1: Representative Heck Reaction Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 90 | A common system for Heck couplings. commonorganicchemistry.com |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF/H₂O | 140 | Often used with phosphine-free or nanoparticle catalysts. organic-chemistry.org |
| Pd₂(dba)₃ / Xantphos | N(iPr)₂Et | PhH | Room Temp (Blue LED) | Conditions for visible-light induced radical-mediated Heck-type reactions. nih.gov |
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. organic-chemistry.orgharvard.edu This strategy is frequently employed to synthesize 4-arylpiperidines from N-protected 4-iodopiperidine precursors. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. organic-chemistry.org
The mechanism requires a base to activate the boronic acid, forming a borate (B1201080) species that facilitates the transmetalation step with the Pd(II)-complex generated after oxidative addition of the C-I bond. organic-chemistry.org While specific studies on this compound are not abundant, extensive research on the analogous N-Boc-4-iodopiperidine demonstrates the feasibility and efficiency of this approach. academie-sciences.fr The choice of catalyst, ligand, and base is crucial for achieving high yields.
Table 2: Suzuki Coupling of 4-Iodopiperidine Derivatives with Arylboronic Acids
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd₂(dba)₃ / PPh₃ | NaOEt | Toluene | 81 | harvard.edu |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | High | nih.gov |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | High | organic-chemistry.org |
| 2-Thiopheneboronic acid | CuI / Ligand-Free | Cs₂CO₃ | DMF | Moderate-Excellent | jmchemsci.com |
Data presented is based on analogous N-protected 4-iodopiperidine or general Suzuki coupling systems.
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org This reaction offers an alternative to Suzuki and Stille couplings, utilizing organosilicon reagents that are often stable and have low toxicity. organic-chemistry.org A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source like TBAF, to generate a hypervalent pentacoordinate silicon intermediate, which is necessary for the transmetalation step. wikipedia.orgorganic-chemistry.org
While less common than Suzuki couplings for this specific transformation, the Hiyama reaction could potentially be used to couple this compound with various aryl-, alkenyl-, or alkynylsilanes. The reaction would follow the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. core.ac.uk The development of fluoride-free Hiyama-Denmark couplings, which use organosilanols or their precursors, has further increased the synthetic utility of this method by avoiding the use of harsh fluoride activators that can be incompatible with sensitive functional groups. organic-chemistry.org
Suzuki Coupling Strategies for Iodinated Heterocycles
Stereochemical Implications in Cross-Coupling
When the piperidine ring is substituted at other positions in addition to C4, cross-coupling reactions can lead to the formation of diastereomers. Controlling the stereochemical outcome is a critical aspect of synthesis. Research, particularly on Negishi cross-couplings (involving organozinc reagents), has shown that high diastereoselectivity can be achieved in the arylation of substituted piperidines. academie-sciences.fruni-muenchen.de
The stereoselectivity is often thermodynamically controlled, leading to the formation of the more stable diastereomer. uni-muenchen.de For instance, in the cross-coupling of 2-substituted-4-iodopiperidines, the incoming aryl group will preferentially adopt an equatorial position to minimize steric interactions, leading to a predominance of the trans diastereomer. Conversely, if a 4-substituted piperidine is first converted to a C2-organozinc reagent, subsequent coupling with an aryl iodide can selectively produce the cis diastereomer. academie-sciences.fruni-muenchen.de This highlights that the stereochemical outcome can be directed by the synthetic design, specifically by choosing which component acts as the nucleophile versus the electrophile. uni-muenchen.de This control is crucial for constructing complex molecules with defined three-dimensional structures. nih.govresearchgate.net
Nucleophilic Substitution Reactions
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making it a valuable substrate for SN2 reactions. The iodide ion is an excellent leaving group, allowing for the introduction of a wide range of functional groups at the 4-position. organic-chemistry.org
Conversion to Bifunctional Cyclic Skeletons
This compound can be viewed as a monofunctional compound that is readily converted into a bifunctional scaffold through nucleophilic substitution. organic-chemistry.org The introduction of a second functional group via displacement of the iodide allows for subsequent, diverse chemical modifications. This strategy is highly valuable for building molecular complexity and accessing libraries of compounds for drug discovery. mdpi.comacs.org
The process involves the reaction of this compound with a nucleophile (Nu⁻), which displaces the iodide to form a new C-Nu bond. This creates a 1,4-disubstituted piperidine skeleton where the tosyl group can be retained as a stable protecting group or removed at a later stage. A variety of nucleophiles, including azides, amines, thiols, and alkoxides, can be employed, providing access to a diverse array of bifunctional intermediates. organic-chemistry.orgorganic-chemistry.org
Table 3: Nucleophilic Substitution on this compound
| Nucleophile | Reagent Example | Product Functional Group | Resulting Skeleton |
|---|---|---|---|
| Azide (B81097) | Sodium Azide (NaN₃) | Azido (-N₃) | 4-Azido-N-tosylpiperidine |
| Amine | Benzylamine (BnNH₂) | Secondary/Tertiary Amine | 4-(Benzylamino)-N-tosylpiperidine |
| Alkoxide | Sodium Methoxide (NaOMe) | Ether (-OMe) | 4-Methoxy-N-tosylpiperidine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | 4-(Phenylthio)-N-tosylpiperidine |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | N-Tosylpiperidine-4-carbonitrile |
Regioselective Functionalization of the Piperidine Ring
The iodine atom at the C-4 position of this compound serves as an excellent leaving group, making this position a prime site for regioselective functionalization. This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision. These methods are foundational in medicinal chemistry for creating libraries of substituted piperidines, which are ubiquitous scaffolds in pharmaceuticals. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds. encyclopedia.publibretexts.org In the context of this compound, it enables the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 4-position. The reaction typically involves the coupling of the iodo-piperidine with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The choice of ligands, bases, and solvents can be optimized to achieve high yields for these transformations. mit.edu While aryl chlorides and tosylates are often less reactive, aryl iodides are highly reactive electrophiles in these couplings. mit.eduyonedalabs.com
Buchwald-Hartwig Amination: For the synthesis of 4-amino-piperidine derivatives, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction forms a C-N bond between the iodo-piperidine and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a vast array of amines, including anilines, aliphatic amines, and various N-heterocycles, under relatively mild conditions. libretexts.orgorgsyn.org
Other Cross-Coupling Reactions: Beyond the Suzuki and Buchwald-Hartwig reactions, other metal-catalyzed methods can be employed. For instance, cobalt-catalyzed cross-coupling reactions with Grignard reagents have been shown to be effective for the arylation of iodo-substituted N-heterocycles. nih.gov Similarly, nickel-catalyzed reductive couplings represent another strategy for functionalizing the C-4 position. nih.gov These reactions highlight the versatility of the C-I bond for forming diverse chemical linkages.
The table below summarizes representative regioselective functionalization reactions at the C-4 position.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ / XPhos, K₃PO₄ | 4-Aryl-N-tosyl-piperidine |
| Buchwald-Hartwig Amination | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / RuPhos, LiHMDS | 4-(Morpholin-4-yl)-N-tosyl-piperidine |
| Cobalt-Catalyzed Arylation | Aryl Grignard Reagent (ArMgBr) | CoCl₂ / TMCD | 4-Aryl-N-tosyl-piperidine |
Deprotection Strategies of the N-Tosyl Group
Methods for Tosyl Group Removal to Yield Free Piperidines
A variety of methods have been developed for the cleavage of the N-S bond in N-tosylamides. These can be broadly categorized into reductive, acidic, and nucleophilic/basic conditions.
Reductive Cleavage: Strong reducing agents are highly effective for tosyl group removal. The classic method involves dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (Na/NH₃) or lithium in liquid ammonia (Li/NH₃), which readily cleave the sulfonamide bond. libretexts.orgnih.gov Another common reductive system is magnesium metal in methanol (B129727). rsc.org
Acidic Cleavage: Concentrated or strong acids can effect the removal of the tosyl group. Reagents such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) are often used. libretexts.org More specialized acidic conditions have also been reported; for example, a mixture of methanesulfonic acid (MeSO₃H), trifluoroacetic acid (TFA), and thioanisole (B89551) has been successfully used to deprotect a tosylated piperazine (B1678402) with good yield. nih.gov
Nucleophilic and Basic Cleavage: Certain nucleophiles and bases can also be employed for detosylation. Cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol has been reported as a mild and efficient method for the deprotection of N-tosyl indoles, a strategy that can be applicable to piperidines. researchgate.net In a comparative study, cesium carbonate was found to be more effective than other alkali metal carbonates like those of lithium, sodium, or potassium. researchgate.net Another mild approach utilizes sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO, proceeding under neutral conditions. thieme-connect.de
The following table provides a summary of common methods for the deprotection of the N-Tosyl group.
| Condition Type | Reagent(s) | Solvent(s) | Typical Conditions | Reference |
|---|---|---|---|---|
| Reductive | Sodium (Na) in liquid ammonia (NH₃) | - | -78 °C | nih.gov |
| Reductive | Magnesium (Mg), Methanol (MeOH) | Methanol | Reflux | rsc.org |
| Acidic | MeSO₃H, Trifluoroacetic acid (TFA), Thioanisole | - | Room Temperature | nih.gov |
| Acidic | Concentrated HBr or H₂SO₄ | - | Elevated Temperature | libretexts.org |
| Nucleophilic/Basic | Cesium Carbonate (Cs₂CO₃) | THF / Methanol | Room Temperature to Reflux | researchgate.net |
| Nucleophilic | Sodium Azide (NaN₃) | DMF or DMSO | Room Temperature | thieme-connect.de |
Mechanistic Investigations of Reactions Involving N Tosyl 4 Iodo Piperidine
Reaction Mechanism Elucidation for Aza-Prins Cyclizations
The aza-Prins cyclization is a powerful method for synthesizing piperidine (B6355638) derivatives. When N-tosyl homoallylamine reacts with aldehydes, the reaction can be promoted by various Lewis acids. For instance, using trimethylsilyl (B98337) iodide (TMSI) as a promoter with aliphatic aldehydes leads to the formation of trans-2-alkyl-4-iodo-1-tosylpiperidines. researchgate.net This reaction is notably chemoselective, as it does not proceed with aromatic aldehydes, which results in the recovery of the starting materials. researchgate.net
In a similar vein, the use of aluminum chloride (AlCl₃) as a catalyst in conjunction with a trimethylsilyl halide enables the aza-Prins cyclization to yield trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity. organic-chemistry.org Boron trifluoride etherate (BF₃·OEt₂) has also been employed to facilitate aza-Prins reactions, resulting in 4-fluoropiperidines. beilstein-journals.org The mechanism in these cases is thought to involve the formation of an iminium intermediate, followed by a 6-endo-trig cyclization to form a carbocation at the 4-position of the piperidine ring. mdpi.com The stereoselectivity of the subsequent nucleophilic attack is influenced by steric factors. beilstein-journals.orgmdpi.com
The choice of reagents can dictate the reaction pathway. For example, in the cyclization of olefinic N-chloroamines, using nBu₄NI favors the formation of 3-chloro-piperidines through an endo-cyclization, which is proposed to proceed via an aziridinium (B1262131) ion intermediate. mdpi.com
Radical Mechanisms in C–H Amination and Iodoamination
The formation of piperidines through intramolecular C-H amination presents a significant challenge because the required 1,6-hydrogen atom transfer (HAT) from a nitrogen-centered radical is kinetically less favorable than the 1,5-HAT that leads to pyrrolidines. scispace.comacs.org However, specific catalytic systems have been developed to overcome this hurdle.
Role of Iodine Catalysis and Halogen Bonding
A selective method for piperidine synthesis involves an iodine-catalyzed C(sp³)–H amination of 2-aryl substituted piperidines under visible light. scispace.comacs.orgresearchgate.net This reaction employs a homogeneous iodine catalyst that is generated from the halogen coordination between molecular iodine and a terminal oxidant like N-bromo succinimide (B58015) (NBS). scispace.comresearchgate.net The process involves two interconnected catalytic cycles: a radical C–H functionalization and an iodine-catalyzed C–N bond formation. scispace.comacs.orgresearchgate.net Visible light initiates the reaction, promoting the formation of a benzylic radical intermediate, which is favored due to the lower bond dissociation energy of the benzylic C-H bond. researchgate.net This approach effectively alters the typical preference for pyrrolidine (B122466) formation seen in Hofmann-Löffler-type reactions. scispace.comacs.orgresearchgate.net
The use of iodinated reagents such as N-iodosuccinimide (NIS) typically leads to Hofmann-Löffler reactions, forming pyrrolidines. acs.org By using less reactive bromine-based reagents and catalytic amounts of molecular iodine, the formation of free radicals as reaction carriers is controlled, minimizing side reactions and favoring the formation of piperidines. acs.org
Distinction Between Radical and Ionic Pathways
Distinguishing between radical and ionic pathways is crucial for understanding and controlling the outcomes of iodoamination reactions. In the context of alkene dichlorination using (dichloroiodo)benzene, the reaction can proceed through either a radical or an ionic mechanism depending on the conditions. recercat.cat Radical pathways are often initiated thermally or photochemically and lead to mixtures of syn- and anti-addition products. recercat.cat In contrast, ionic pathways, which occur under thermal conditions with radical inhibitors, typically show anti-selectivity. recercat.cat
In the diamination of allenes, both radical and ionic processes have been considered. nih.gov A radical pathway would involve the homolytic cleavage of the N-I or N-Cl bond to generate a nitrogen radical. nih.gov However, experimental evidence, such as the outcomes of reactions with intramolecularly tethered olefins, can suggest that a radical mechanism is unlikely under certain conditions. nih.gov For instance, the formation of specific cyclized products indicates that a proposed nitrogen radical would have been intercepted internally, which contradicts the observed product distribution. nih.gov DFT calculations have also been used to investigate the mechanistic pathways of oxidative amination of alkenes, considering both single-electron transfer (SET) and ionic mechanisms. researchgate.net
Mechanistic Insights into Metal-Catalyzed Cross-Couplings
N-Tosyl 4-iodo piperidine is a valuable substrate in metal-catalyzed cross-coupling reactions for the synthesis of functionalized piperidines.
Catalyst Deactivation and Turnover Mechanisms
A common challenge in metal-catalyzed cross-coupling reactions is catalyst deactivation, which can significantly lower reaction rates and yields. In the palladium-catalyzed C(sp³)–H arylation of piperidines, a progressive decrease in reaction rate over time is often observed. acs.org Kinetic studies have revealed that the buildup of iodide ions can suppress the reaction, likely by forming unreactive PdI₂. acs.org This suggests that catalyst turnover is a critical, and often limiting, step. The reductive elimination step has been identified as the turnover-limiting step in some palladium-catalyzed cycles. acs.org
In dual photoredox/nickel-catalyzed C–N cross-couplings, catalyst deactivation via the formation of nickel black is a significant issue, particularly with electron-rich aryl bromides. mpg.de The accumulation of low-valent nickel species occurs when the rate of reductive elimination outpaces the rate of oxidative addition. mpg.de Strategies to overcome this include slowing down the reductive elimination, accelerating the oxidative addition, or using additives to stabilize the low-valent nickel intermediates. mpg.de
Role of Additives and Ligands
Additives and ligands play a crucial role in the efficiency and selectivity of metal-catalyzed cross-coupling reactions. In nickel-catalyzed reductive cross-couplings of alkyl halides, the choice of ligand is critical. For instance, in the coupling of 4-bromo-1-tosylpiperidine (B8646635) with alkyl iodides, Pybox ligands were found to be effective. acs.org When less effective ligands were used, the primary product was from homocoupling. acs.org
In Negishi cross-coupling reactions, additives like lithium bromide (LiBr) have been shown to increase the reaction rate. nih.govrsc.org Studies suggest that LiBr helps to break down polymeric zinc aggregates and forms tetracoordinated zincate complexes, which are more active in transmetalation. nih.govrsc.org
In some palladium-catalyzed reactions, the addition of salts like Bu₄NBr can have a positive effect, possibly by stabilizing anionic palladium species. uwindsor.ca In cobalt-catalyzed arylations of iodo-substituted cyclic amines, ligands such as N,N-tetramethylethylenediamine (TMEDA) are essential for achieving good conversion rates. nih.gov The choice of ligand can also influence the reaction's success with different N-protecting groups on the piperidine ring. nih.gov For certain nickel-catalyzed cross-couplings, the inclusion of potassium iodide (KI) can be important, possibly by facilitating ligand exchange or by in situ displacement of a tosyloxy group to generate a more reactive iodide. nih.gov
Table of Reaction Conditions and Outcomes for this compound Derivatives
Table of Ligands and Additives in Metal-Catalyzed Cross-Coupling Reactions
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry has emerged as an indispensable tool for dissecting the intricate mechanisms of organic reactions. In the context of reactions involving this compound and related piperidine derivatives, computational approaches, particularly Density Functional Theory (DFT), provide profound insights into reaction pathways, transition states, and the origins of selectivity. escholarship.orgresearchgate.net These theoretical investigations complement experimental findings, offering a molecular-level understanding that is often difficult to obtain through experimentation alone. escholarship.org
Computational models are frequently employed to map the potential energy surfaces of a reaction. This allows for the identification and characterization of stationary points, including reactants, intermediates, transition states, and products. The calculated energies of these species help in elucidating the most plausible reaction mechanism. For instance, in reactions forming substituted piperidines, DFT calculations can be used to rationalize the observed product ratios and stereoselectivity. researchgate.net
Detailed Research Findings
A significant application of computational chemistry is in understanding the selectivity of reactions. For example, in the palladium-catalyzed C(sp³)–H arylation of N-acyl piperidines, DFT calculations have been instrumental in explaining the observed diastereoselectivity. acs.org Computational modeling of the C–H arylation at the C4 position of a piperidine derivative revealed the energetic profiles for both cis and trans pathways. acs.org
The calculations demonstrated that while both cis- and trans-C(4)–H bonds can be cleaved reversibly, the subsequent oxidative addition step is stereo-determining. acs.org The energetic preference for the cis-pathway is established early in the catalytic cycle and maintained throughout the reaction. acs.org This preference is attributed to the strain present in the trans-palladacycle intermediate, which is calculated to be significantly higher in energy (around 6 kcal/mol) than the corresponding cis-palladacycle. acs.org
The quantitative data generated from these computational studies can be summarized to compare different reaction pathways directly.
Interactive Data Table: Calculated Free Energies for C-H Arylation Pathway acs.org
The following table presents the calculated Gibbs free energy values (ΔG) for key intermediates and transition states in the palladium-catalyzed C-H arylation of a piperidine derivative, illustrating the energetic preference for the cis pathway.
| Species | Pathway | Relative Free Energy (ΔG in kcal/mol) |
| Palladacycle | cis | 0.0 |
| trans | +5.9 | |
| Oxidative Addition TS | cis | +16.7 |
| trans | +20.3 | |
| Pd(IV) Intermediate | cis | +8.2 |
| trans | +15.5 |
TS = Transition State. Data sourced from studies on a related N-Cbz piperidine system. acs.org
These computational findings not only rationalize the experimental observation of cis-selectivity but also provide a predictive framework for designing more efficient and selective catalysts and reaction conditions. researchgate.netacs.org By understanding the energetic barriers and the stability of intermediates, chemists can modify substrates or directing groups to favor a desired reaction outcome. Similar computational strategies are applied to understand other complex transformations, such as the Prins cascade cyclization for synthesizing piperidine derivatives, where DFT calculations help to explain the mechanism and the ratio of products formed. researchgate.net
N Tosyl 4 Iodo Piperidine As a Versatile Synthetic Intermediate
Building Block for Complex Heterocyclic Architectures
N-Tosyl 4-iodopiperidine (B1603859) serves as a fundamental building block for the synthesis of intricate heterocyclic systems, including spirocyclic compounds. These structures, where two rings share a single atom, are of significant interest in medicinal chemistry. The synthesis of spirocyclic frameworks often involves the challenge of creating a quaternary carbon center with high regioselectivity and stereocontrol. cardiff.ac.uk N-Tosyl 4-iodopiperidine can be utilized in cascade reactions, a sequence of intramolecular transformations, to construct complex polycyclic systems efficiently. researchgate.net
One notable application is in the synthesis of spirocyclic piperidine (B6355638) derivatives as ligands for various biological targets. For instance, a series of spirocyclic piperidine derivatives were designed and synthesized as σ1 receptor ligands, with some compounds exhibiting high affinity and selectivity. nih.gov The synthesis of these complex molecules often relies on the functionalization of the piperidine ring, for which N-Tosyl 4-iodopiperidine is a suitable starting material. Furthermore, the development of 3-D spirocyclobutyl piperidine building blocks for medicinal chemistry highlights the ongoing efforts to create novel and diverse molecular scaffolds.
Synthesis of 4-Arylpiperidines and Analogues
The 4-arylpiperidine moiety is a prevalent scaffold in a multitude of biologically active molecules and approved drugs. nih.gov N-Tosyl 4-iodopiperidine is a key precursor for the synthesis of these compounds through various cross-coupling reactions. The carbon-iodine bond at the 4-position of the piperidine ring is amenable to forming new carbon-carbon bonds with a wide range of aryl partners.
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a widely used method for creating C-C bonds. mt.com N-Tosyl 4-iodopiperidine can be effectively coupled with various arylboronic acids to yield 4-arylpiperidines. google.comnih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgscribd.com It is a powerful tool for forming C-C bonds, including those between sp3 and sp2 hybridized carbons, and has been employed in the synthesis of complex molecules. wikipedia.orgresearchgate.net
Heck Coupling: This reaction pairs an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. worldwidejournals.com
The choice of reaction often depends on the specific substrates and desired functional group tolerance. For example, cobalt-catalyzed cross-coupling of N-Boc-4-iodopiperidine with aryl Grignard reagents has been shown to be effective, with the electronic properties of the substituents on the phenyl ring having little influence on the reaction outcome. nih.gov
Table 1: Examples of Cross-Coupling Reactions for the Synthesis of 4-Arylpiperidines
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Mild reaction conditions, broad functional group tolerance. | mt.com |
| Negishi Coupling | Nickel or Palladium catalyst | Couples sp3, sp2, and sp carbons; used in total synthesis. | wikipedia.org |
| Heck Coupling | Palladium catalyst, Base | Forms a new C-C bond between an alkene and an organohalide. | worldwidejournals.com |
| Cobalt-Catalyzed Coupling | Cobalt catalyst, Grignard reagents | Tolerates various functional groups on the aryl partner. | nih.gov |
Precursor for Nitrogen-Containing Alkaloids and Derivatives
The piperidine ring is a core structural feature in a vast number of naturally occurring alkaloids, many of which exhibit significant biological activities. mdpi.comnih.gov N-Tosyl 4-iodopiperidine serves as a crucial starting material for the stereoselective synthesis of various piperidine and indolizidine alkaloids. sorbonne-universite.fr
For example, the diastereoselective synthesis of alkaloids such as (±)-coniine, a toxic hemlock alkaloid, has been accomplished using an aza-Prins cyclization to construct the key 4-iodopiperidine intermediate. sorbonne-universite.fr This intermediate can then be converted to the target alkaloid through a series of established chemical transformations. The tosyl group serves as a protecting group for the nitrogen atom, which can be removed at a later stage of the synthesis. For instance, the N-tosyl protecting group can be cleaved using magnesium metal in methanol (B129727). nih.gov
The versatility of N-Tosyl 4-iodopiperidine extends to the synthesis of more complex alkaloid frameworks. It has been used as a key intermediate in the total synthesis of various indole (B1671886) alkaloids, which are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a nitrogen-containing pyrrole (B145914) ring. rsc.org
Access to Poly-Substituted Piperidines
The synthesis of piperidines with multiple substituents in a stereocontrolled manner is a significant area of research in organic synthesis, driven by the need for structurally diverse molecules for drug discovery. bham.ac.uk N-Tosyl 4-iodopiperidine provides a platform for introducing substituents at various positions of the piperidine ring.
The iodine atom at the C4 position can be replaced by a variety of functional groups through nucleophilic substitution or cross-coupling reactions. Subsequently, other positions on the piperidine ring can be functionalized. For instance, stereoselective one-pot syntheses have been developed to produce poly-substituted piperidines with two or three aromatic substituents. mdpi.com Methodologies for the synthesis of 2,3,4-trisubstituted piperidines have also been explored, often involving cyclization reactions of appropriately substituted linear precursors. bham.ac.uk The iodocyclization of unsaturated tosylamides is another effective method for producing N-tosyl iodopiperidines, which can then be further elaborated. organic-chemistry.org
Diversification of Chemical Space for Advanced Synthetic Targets
The ability to readily functionalize N-Tosyl 4-iodopiperidine makes it a valuable tool for diversifying the chemical space available to medicinal chemists. By introducing a wide range of substituents and building complex molecular architectures, researchers can generate libraries of novel compounds for screening against various biological targets. nih.gov
This diversification is crucial for the development of new drug candidates with improved efficacy and reduced side effects. The piperidine scaffold is present in numerous classes of pharmaceuticals, and the ability to synthesize a wide variety of substituted piperidines is essential for structure-activity relationship (SAR) studies. mdpi.com The use of N-Tosyl 4-iodopiperidine in the synthesis of advanced synthetic targets, including complex natural products and novel therapeutic agents, underscores its importance in modern organic synthesis. For example, it has been used in the synthesis of isoquinolone derivatives, which are of interest for their potential biological activities. acs.org
Green Chemistry Aspects in N Tosyl 4 Iodo Piperidine Synthesis and Reactions
Eco-Friendly Cyclization Methodologies
Traditional methods for synthesizing piperidine (B6355638) rings often involve harsh reagents and produce significant waste. Modern eco-friendly cyclization strategies aim to overcome these limitations by using catalytic systems and milder conditions.
One of the most effective methods for constructing the 4-iodopiperidine (B1603859) core is the aza-Prins cyclization. This reaction involves the cyclization of an N-tosylhomoallylic amine with an aldehyde. Research has demonstrated that this transformation can be achieved with high diastereoselectivity and yield. For instance, the reaction between N-tosylhomoallylic amine and n-butyraldehyde, using a catalytic amount of gallium(III) iodide and a stoichiometric amount of iodine, produces the corresponding 2-substituted-N-tosyl-4-iodopiperidine in 92% yield under mild conditions. sorbonne-universite.fr This method is notable for its efficiency in forming the key piperidine intermediate. sorbonne-universite.fr
Another green approach involves the iodocyclization of unsaturated tosylamides using potassium iodide with Oxone as the oxidant. dokumen.pub This method provides good yields of N-tosyl iodopiperidines and avoids the use of more toxic heavy metal-based reagents. dokumen.pub
Furthermore, iodine-catalyzed intramolecular C(sp3)-H amination under visible light represents a significant advancement. researchgate.net This method relies on visible light to initiate the reaction, proceeding through a free radical mechanism to favor piperidine formation. It employs a homogeneous iodine catalyst, offering a selective and metal-free route to substituted piperidines. researchgate.net The use of light as a traceless reagent and the avoidance of pre-functionalized starting materials align well with green chemistry principles.
| Methodology | Key Reagents | Key Features | Reported Yield | Reference |
|---|---|---|---|---|
| Aza-Prins Cyclization | N-tosylhomoallylic amine, Aldehyde, I₂, cat. GaI₃ | Highly diastereoselective; mild conditions. | 92% | sorbonne-universite.fr |
| Iodocyclization | Unsaturated tosylamide, KI, Oxone | Avoids heavy metals; uses a green oxidant. | Good | dokumen.pub |
| Visible-Light Iodine Catalysis | NBS, I₂, Visible Light | Metal-free; initiated by light; C-H functionalization. | Not specified for iodo variant | researchgate.net |
Continuous Flow Synthesis of Iodinated Piperidines
Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and superior scalability. These features make it an inherently greener approach to chemical synthesis. organic-chemistry.org
While a specific continuous flow synthesis for N-Tosyl 4-iodo piperidine is not extensively detailed in the reviewed literature, the synthesis of related piperidine derivatives in flow reactors demonstrates the potential of this technology. For example, electroreductive cyclization of imines with dihaloalkanes has been successfully performed in a flow microreactor to produce piperidine derivatives. beilstein-journals.org This electrochemical method avoids the need for chemical reducing agents and allows for preparative-scale synthesis through continuous operation. beilstein-journals.org
Another study details a rapid and highly diastereoselective continuous flow protocol for synthesizing α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. organic-chemistry.org The reaction achieves high yields (>80%) and excellent diastereoselectivity within minutes of residence time, showcasing the efficiency and control offered by flow systems. organic-chemistry.org The principles from these syntheses, such as leveraging electrochemistry or the rapid mixing of reactive intermediates, could be adapted for the cyclization step in the formation of iodinated piperidines, potentially leading to a safer, more efficient, and scalable process.
| Flow Chemistry Approach | Key Principle | Green Advantages | Reference |
|---|---|---|---|
| Electroreductive Cyclization | Electrolysis in a microreactor to induce cyclization. | Eliminates chemical reductants; good scalability. | beilstein-journals.org |
| Diastereoselective Addition | Rapid mixing of reagents with short residence times. | High yield and selectivity; improved safety and speed. | organic-chemistry.org |
| Anodic Oxidation | Electrochemical generation of reactive intermediates (e.g., for cyclic iodonium (B1229267) salts). | Avoids chemical oxidants; high atom economy. | beilstein-journals.org |
Metal-Free and Mild Reaction Conditions
A central goal of green chemistry is the replacement of toxic or heavy metal catalysts and stoichiometric reagents with more benign alternatives. nih.gov The synthesis and subsequent reactions of this compound provide several examples of this principle in action.
The synthesis of piperazines and other N-heterocycles has been achieved via an intermolecular amphoteric diamination of allenes that is entirely transition-metal-free. nih.gov This strategy uses inexpensive and readily available reagents under mild conditions and is scalable to the gram level, highlighting a pathway that avoids precious metal catalysts. nih.gov
For reactions involving the this compound molecule itself, significant progress has been made in developing tin-free radical processes. Traditionally, radical reactions such as azidation would use toxic tin hydrides like tributyltin hydride. sorbonne-universite.fr A greener alternative utilizes triethylborane (B153662) as an initiator in the presence of air. acs.org The simple azidation of this compound has been successfully demonstrated using this tin-free procedure, achieving a high yield of 80% in methylene (B1212753) chloride at room temperature. acs.org This method is not only more environmentally friendly but also operationally simpler, avoiding the need for an inert atmosphere and high temperatures. acs.orgresearchgate.net
| Transformation | Traditional Reagent | Green Alternative | Advantages of Alternative | Reference |
|---|---|---|---|---|
| Radical Azidation of Alkyl Iodide | (Bu₃Sn)₂ (Hexabutylditin) | Et₃B (Triethylborane) / Air | Tin-free; mild (25 °C); no inert atmosphere needed. | acs.org |
| Intramolecular Cyclization | Heavy metal catalysts | I₂ / Visible Light | Metal-free; uses light as a traceless reagent. | researchgate.net |
| Iodocyclization | Metal-based oxidants | Oxone / KI | Environmentally benign oxidant. | dokumen.pub |
Future Research Directions and Unexplored Reactivity
Development of Novel Stereoselective Transformations
The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the creation of bioactive molecules. While methods like the aza-Prins cyclization have been employed for the diastereoselective synthesis of trans-2,4-disubstituted piperidines, significant opportunities remain for developing new stereoselective reactions involving N-Tosyl 4-iodo piperidine (B6355638). researchgate.netresearchgate.net
Future research should focus on:
Asymmetric Catalysis: The development of novel chiral catalysts—both metal-based and organocatalytic—could enable highly enantioselective transformations at the C-4 position. For instance, asymmetric cross-coupling reactions using the iodo group as a handle could provide chiral 4-substituted piperidines. Research into palladium-catalyzed intramolecular hydroamination has shown the potential for stereocontrol in piperidine synthesis, a concept that could be expanded. mdpi.com
Substrate and Reagent Control: Exploring how different substituents on the tosyl group or the use of chiral auxiliaries can influence the stereochemical outcome of reactions is a promising avenue. The choice of halide source in Prins-type cyclizations has been shown to affect diastereoselectivity, suggesting that fine-tuning reagents can control stereoisomer formation. researchgate.net
Stereodivergent Synthesis: Designing synthetic routes that can selectively produce any desired stereoisomer from a common starting material is a significant challenge. Future work could explore catalyst- or reagent-controlled stereodivergent pathways starting from N-Tosyl 4-iodo piperidine, providing access to a full spectrum of stereochemically diverse piperidine derivatives.
Integration into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single operation. scispace.com this compound is an ideal candidate for integration into such complex transformations due to the reactivity of the C-I bond.
Key areas for future exploration include:
Palladium-Catalyzed Cascades: Building on known palladium-catalyzed reactions, new cascades can be designed. rsc.org For example, a sequence involving an initial cross-coupling at the C-4 position followed by an intramolecular cyclization could rapidly generate complex fused heterocyclic systems.
Radical-Mediated Cascades: The iodo group is an excellent precursor for radical generation. A tin-free radical azidation of this compound has been demonstrated, opening the door for more complex radical-based cascade reactions where an initial radical formation triggers a series of bond-forming events. acs.org
Multicomponent Reactions: Designing MCRs where this compound acts as a key building block is a promising strategy. beilstein-journals.orgresearchgate.net For instance, a three-component reaction involving the piperidine, an organometallic reagent, and a third coupling partner could assemble complex molecules in a single pot, a method that has been successfully used for synthesizing other functionalized piperidines. beilstein-journals.orggrowingscience.com
Exploration of Alternative Protecting Group Strategies
The tosyl (Ts) group is a robust and widely used protecting group for nitrogen. However, its removal often requires harsh conditions, which can be incompatible with sensitive functional groups. wikipedia.org Research into alternative protecting groups is crucial for expanding the synthetic utility of 4-iodopiperidine (B1603859).
Future investigations should consider the following:
Labile Sulfonamides: Groups like nosyl (Ns) and 2-(trimethylsilyl)ethanesulfonyl (SES) are cleaved under much milder conditions than the tosyl group, offering greater flexibility in complex syntheses. wikipedia.org
Carbamate Protecting Groups: Carbamates such as Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) are standard in peptide synthesis and are removed under acidic or hydrogenolysis conditions, respectively. libretexts.org The use of N-Boc-4-iodopiperidine has already been explored in cobalt-catalyzed arylations. mdpi.comresearchgate.net
Orthogonal Protecting Groups: In syntheses requiring multiple selective deprotection steps, the use of orthogonal protecting groups is essential. Groups like Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, or Alloc (allyloxycarbonyl), removed by palladium catalysis, could be employed to allow for sequential functionalization of the piperidine scaffold. libretexts.org
Below is a table summarizing potential alternative protecting groups and their cleavage conditions.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages |
| Tosyl | Ts | Strong acid (e.g., HBr) or strong reducing agents (e.g., Na/NH₃) wikipedia.org | High stability to a wide range of reaction conditions. |
| Nosyl | Ns | Mild nucleophiles (e.g., thiophenol) wikipedia.org | Cleaved under mild, neutral conditions. |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | Fluoride (B91410) sources (e.g., TBAF) | Stable to many conditions but removed non-hydrolytically. |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) libretexts.org | Widely used, provides good stability under basic conditions. |
| Carbobenzyloxy | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) libretexts.org | Orthogonal to acid- and base-labile groups. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) libretexts.org | Very mild cleavage, orthogonal to acid-labile groups. |
Advanced Mechanistic and Spectroscopic Characterization of Intermediates
A deep understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. The reactions involving this compound often proceed through transient intermediates, such as organometallic species or radicals, whose characterization can be challenging.
Future research should leverage advanced techniques to elucidate these mechanisms:
In-situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, helping to identify and characterize fleeting intermediates.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed stereochemical outcomes. rsc.org This can be particularly useful for understanding the factors that control selectivity in complex cyclization and cascade reactions. core.ac.uk
Kinetic and Isotope Effect Studies: Detailed kinetic analysis and the measurement of kinetic isotope effects can help to determine rate-determining steps and probe the nature of key bond-forming or bond-breaking events.
Radical Trapping Experiments: For reactions suspected to proceed via radical pathways, the use of radical traps can provide definitive evidence for the presence of radical intermediates. nih.gov Mechanistic studies on copper-catalyzed C(sp³)-N couplings have successfully used these methods. nih.govum.es
Sustainable Synthesis Routes and Process Intensification
The principles of green chemistry and process intensification are increasingly important in modern chemical synthesis, aiming to reduce waste, energy consumption, and environmental impact. scispace.comrsc.orgjournalspub.info
Future efforts in this area should target both the synthesis of this compound and its subsequent use:
Greener Synthesis of the Core: The synthesis of the this compound scaffold itself, often achieved via iodocyclization, could be improved by using more environmentally friendly solvents (like water or ethanol), recyclable catalysts, and reducing the use of hazardous reagents. researchgate.netmdpi.com
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, improved safety, and easier scalability compared to traditional batch processes. frontiersin.orgunito.it Implementing the synthesis and transformations of this compound in flow systems could lead to significant process intensification. acs.org
Alternative Energy Sources: The use of microwaves, ultrasound, or visible light photocatalysis can often accelerate reaction rates, improve yields, and enable novel reaction pathways under milder conditions. frontiersin.org Zirconium tetrachloride-catalyzed synthesis of piperidines under visible light is one such example. journalspub.info
Catalyst Development: The development of more efficient and recyclable catalysts, including heterogeneous catalysts or biocatalysts, can significantly improve the sustainability of synthetic routes involving this compound. frontiersin.orgcatalysis-summit.com
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a useful building block into a central tool for the efficient, stereoselective, and sustainable synthesis of next-generation pharmaceuticals and functional materials.
Q & A
Q. What are the common synthetic routes for N-Tosyl 4-iodo piperidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound can be synthesized via intramolecular acyl transfer reactions, as demonstrated in spiropiperidine scaffold synthesis using mild benzylation conditions (e.g., HCOONH₄/Pd/C) . Alternatively, multi-component coupling reactions involving aldehydes, alkynes, and piperidine derivatives under catalytic asymmetric conditions can yield enantioselective products . Optimization includes controlling temperature (room temperature to 60°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios of iodinating agents (e.g., NaI/KI with oxidizing agents). Purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key structural features do they confirm?
- Methodological Answer :
- ¹H NMR : Confirms the presence of the tosyl group (aromatic protons at ~7.2–7.8 ppm) and piperidine ring protons (methylene signals at ~2.2–3.5 ppm). Coordination effects, such as shifts in methylene protons upon metal complexation, validate structural integrity .
- IR Spectroscopy : Identifies sulfonamide (S=O stretches at ~1360 and 1150 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .
- CHN Analysis : Validates elemental composition, particularly for halogen (iodine) content .
Q. How does the iodide substituent in this compound influence its reactivity in cross-coupling reactions compared to other halogenated piperidine derivatives?
- Methodological Answer : The C-I bond’s lower bond dissociation energy (~234 kJ/mol) compared to C-Br or C-Cl facilitates oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). However, iodine’s larger atomic radius may sterically hinder reactions, requiring ligand tuning (e.g., bulky phosphines). Comparative kinetic studies using GC-MS or HPLC can quantify reaction rates and byproduct formation .
Advanced Research Questions
Q. What computational approaches (e.g., QSAR, molecular docking) are used to predict the biological activity and pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- QSAR Models : Utilize descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity. For example, ADMET Predictor™ software evaluates absorption, distribution, and toxicity profiles .
- Molecular Docking : Identifies potential binding modes with targets (e.g., kinases, proteases) using AutoDock or Schrödinger. PASS (Prediction of Activity Spectra for Substances) analysis predicts antitumor or CNS activity based on structural motifs .
Q. What are the mechanistic insights into the electron transfer reactions involving this compound derivatives, and how do these reactions impact their synthetic utility?
- Methodological Answer : Electrochemical studies (cyclic voltammetry, polarography) reveal one-electron oxidation pathways forming oxoammonium intermediates, which oxidize alcohols to ketones under mild conditions. Kinetic analysis (e.g., Nicholson-Shain equations) quantifies rate constants for electron transfer, while ESR spectroscopy detects radical intermediates . These reactions enable selective functionalization, such as α-diketone synthesis, without harsh reagents .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogues with enhanced selectivity for specific enzyme targets?
- Methodological Answer :
- SAR Strategies : Modifying the tosyl group (e.g., replacing with mesyl or nosyl groups) alters steric and electronic properties, affecting binding to enzymes like kinases or phosphodiesterases.
- Biological Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase inhibition for neurodegenerative disease applications) and compare with computational docking poses .
- SwissTargetPrediction : Prioritizes targets (e.g., ligand-gated ion channels) based on structural similarity to known bioactive piperidines .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
